molecular formula C21H28FN3O B2821766 3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415573-94-1

3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one

Cat. No. B2821766
CAS RN: 2415573-94-1
M. Wt: 357.473
InChI Key: MDKVCVWYLGVIOU-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, which is a class of organic compounds that are commonly used in the synthesis of pharmaceuticals . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a quinazolinone core, a piperidine ring, and a cyclopentylmethyl group. Quinazolinones are heterocyclic compounds that contain a fused pyrimidine and benzene ring . Piperidine is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic systems .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinazolinone and piperidine derivatives have been found to have pharmaceutical activity, but the exact mechanism of action would depend on the specific structure of the compound and its biological target .

Future Directions

Future research could involve the synthesis and characterization of this compound, followed by testing for biological activity. If the compound shows promising activity, it could be further optimized through medicinal chemistry techniques .

properties

IUPAC Name

3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O/c1-15-23-20-12-18(22)6-7-19(20)21(26)25(15)14-17-8-10-24(11-9-17)13-16-4-2-3-5-16/h6-7,12,16-17H,2-5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKVCVWYLGVIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

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